Diphenylmethylenemalononitrile
Description
Contextual Significance in Modern Organic Chemistry
Diphenylmethylenemalononitrile, a derivative of malononitrile (B47326), holds a significant position in modern organic chemistry due to its unique electronic and structural characteristics. libretexts.orgresearchgate.net Organic chemistry, the study of the structure, properties, and reactions of carbon-containing compounds, utilizes molecules like this compound as versatile building blocks. libretexts.org Its structure features a diphenylmethylene group attached to a malononitrile fragment, creating a molecule with pronounced electron-accepting properties. acs.orgacs.org This electron-deficient nature is primarily due to the two cyano (-CN) groups, which are strong electron-withdrawing groups. kvmwai.edu.in
The compound is often synthesized through a Knoevenagel condensation reaction, a fundamental method in organic synthesis, typically involving the reaction of a compound with an active methylene (B1212753) group (like malononitrile) with a carbonyl compound (like benzophenone). nih.govscribd.com Its reactivity and electronic properties make it a valuable component in the synthesis of more complex molecules. Researchers utilize it to construct donor-π-acceptor (D-π-A) type molecules, where the this compound unit serves as the acceptor. spiedigitallibrary.org These structures are of great interest for their intramolecular charge-transfer (ICT) properties, which are fundamental to creating materials with specific electronic and optical characteristics. acs.orgspiedigitallibrary.org The study of such molecules is a key aspect of contemporary organic synthesis, which focuses on creating complex molecules with tailored functions. kvmwai.edu.in
Interdisciplinary Relevance and Research Trajectories
The applications of this compound extend far beyond traditional organic chemistry, demonstrating significant interdisciplinary relevance. arcjournals.orgchemistryjournals.netwalshmedicalmedia.com Its unique properties are leveraged in materials science, medicinal chemistry, and sensor technology. wikipedia.orgmdpi.com
In materials science , this compound is a key component in the development of advanced functional materials. wikipedia.orgcas.org It is used in the creation of:
Organic Light-Emitting Diodes (OLEDs) : As an electron-accepting material, it can be incorporated into the emissive or transport layers of OLEDs. wikipedia.orgoled.comresearchgate.net OLEDs are solid-state devices where an organic film emits light in response to an electric current, and materials like this compound can influence their efficiency and color output. oled.comnih.govelsevier.com
Luminescent Materials : Derivatives of this compound are used to synthesize luminescent macrocycles and other molecules with switchable and tunable emission properties. rsc.org These materials can change their fluorescence in response to external stimuli, such as the presence of volatile organic compounds (VOCs). rsc.org
Liquid Crystals : The rod-like shape and dipolar character of molecules incorporating the this compound core make them suitable for applications in liquid crystal displays. colab.ws
In medicinal chemistry , the this compound scaffold has been explored for the development of new therapeutic agents. Research has shown its derivatives possess potential as anti-HIV agents. nih.gov It also serves as a structural basis for photosensitizers used in photodynamic therapy (PDT), a treatment that uses light to activate a chemical agent to kill diseased cells. rsc.orgnih.gov
In the field of analytical chemistry and sensor development , its strong electron-accepting nature is exploited to design highly specific molecular probes. For instance, it has been incorporated into a ratiometric molecule designed for the highly specific detection of hypochlorous acid (HClO), a reactive oxygen species important in biological systems. acs.orgacs.org
Future research trajectories continue to explore its potential in creating novel materials for electronics, photonics, and theranostics, which combines therapy and diagnostics. wikipedia.orgrsc.org
Historical Perspective of Fundamental Studies
The foundation for the use of this compound in advanced research lies in early, fundamental studies of its synthesis and properties. The primary synthetic route, the Knoevenagel condensation, involves the reaction of benzophenone (B1666685) and malononitrile. nih.gov This reaction is a classic method in organic chemistry for forming carbon-carbon double bonds. kvmwai.edu.in Some methods describe heating the reactants in the presence of a catalyst like ammonium (B1175870) acetate (B1210297), while others utilize reagents like titanium tetrachloride and pyridine (B92270) at room temperature. nih.gov
Early investigations also focused on understanding the electronic structure of the molecule, particularly its dipole moment. scribd.com The significant dipole moment arises from the intramolecular charge transfer from the electron-donating diphenylmethylene part to the electron-accepting malononitrile part. scribd.com This inherent polarity is a key factor in many of its modern applications, from its use in nonlinear optics to its role in influencing the self-assembly of liquid crystals. colab.ws Over time, research has progressed from simply synthesizing and characterizing the molecule to strategically incorporating it into larger, multifunctional systems for specific, advanced applications. acs.orgspiedigitallibrary.orgrsc.org
Chemical and Physical Properties
The following tables provide key chemical and physical data for this compound.
Identifiers and Molecular Formula
| Property | Value |
| IUPAC Name | 2-benzhydrylidenepropanedinitrile nih.gov |
| CAS Number | 10394-96-4 nih.govchemeo.com |
| Molecular Formula | C₁₆H₁₀N₂ nih.govchemeo.com |
| Molecular Weight | 230.26 g/mol nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=CC=C2 nih.gov |
| InChI Key | KOQMBAGMXLUQDS-UHFFFAOYSA-N nih.govchemeo.com |
Physical Properties
| Property | Value | Source |
| Melting Point (Tfus) | 419.90 K | chemeo.com |
| Boiling Point (Tboil) | 826.92 K | chemeo.com |
| Water Solubility (log10WS) | -4.58 (Crippen Method) | chemeo.com |
| Octanol/Water Partition Coefficient (logP) | 3.536 (Crippen Method) | chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 25.87 kJ/mol | chemeo.com |
Detailed Research Findings
Advanced research has built upon the fundamental understanding of this compound to develop sophisticated applications.
Synthesis Methods
The most common synthesis is the Knoevenagel condensation. One documented method involves heating a mixture of benzophenone and malononitrile at 150°C with ammonium acetate as a catalyst. nih.gov Another approach uses titanium tetrachloride (TiCl₄) in dry tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of benzophenone, diethyl malonate, and pyridine, with the reaction proceeding at room temperature for an extended period. nih.gov A solvent-free method has also been reported, where a simple mixture of malononitrile and diphenylmethanimine is stirred at room temperature, yielding the product in minutes. uzh.ch
Applications in Advanced Materials
Research has focused on incorporating this compound into larger molecular architectures to create materials with specific functions:
Donor-π-Acceptor (D-π-A) Systems : In one study, this compound was used as the acceptor (A) unit in D-π-A-π-D molecules. spiedigitallibrary.org By comparing these with similar molecules where fluorene (B118485) replaced the diphenylmethyl group, researchers could study the structure-property relationships, finding that the diphenylmethyl unit can be a more effective conjugation bridge in these systems for tuning electronic properties. spiedigitallibrary.org
Luminescent Macrocycles : A luminescent macrocycle based on 2-(diphenylmethylene)malononitrile has been synthesized. rsc.org This macrocycle, in its crystalline form, exhibits switchable luminescence, changing from orange to yellow emission upon exposure to aromatic volatile organic compounds (VOCs). rsc.org This reversible switching is due to a single-crystal-to-single-crystal transformation, where the macrocyclic structure provides the necessary flexibility and space to accommodate the VOC molecules. rsc.org
Molecular Sensors : A highly selective ratiometric fluorescent probe for hypochlorous acid (HClO) was developed using a phenothiazine (B1677639) donor and a this compound acceptor. acs.orgacs.org The strong electron-accepting nature of the this compound unit modulates the oxidation potential of the probe, making it highly selective for HClO over other reactive oxygen species. acs.orgacs.org This allows for real-time monitoring of HClO in living cells and organisms. acs.org
These examples highlight a clear research trajectory: using the fundamental electronic properties of this compound as a tool for the rational design of complex, functional molecules and materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzhydrylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-15(12-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQMBAGMXLUQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146152 | |
| Record name | Malononitrile, (diphenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-96-4 | |
| Record name | 1,1-Diphenyl-2,2-dicyanoethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10394-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Malononitrile, (diphenylmethylene)- | |
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| Record name | Dicyan | |
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| Record name | Malononitrile, (diphenylmethylene)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLMETHYLENEMALONONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2-[Di(phenyl)methylidene]propanedinitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5DLR5U97 | |
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Synthetic Methodologies and Strategic Approaches to Diphenylmethylenemalononitrile
Established Synthetic Pathways
The Knoevenagel condensation stands as the cornerstone for the synthesis of diphenylmethylenemalononitrile, with various modifications and alternative conditions being explored to optimize this transformation.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a C=C double bond. wikipedia.org In the synthesis of this compound, this involves the reaction between benzophenone (B1666685) and malononitrile (B47326). The reaction is typically catalyzed by a weak base. wikipedia.org
The mechanism of the base-catalyzed Knoevenagel condensation involves the deprotonation of the active methylene (B1212753) compound (malononitrile) by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound. The rate-determining step is often the elimination of the hydroxide (B78521) ion from an intermediate. rsc.org A variety of catalysts, both homogeneous and heterogeneous, have been employed to facilitate this reaction, including amines, ammonium (B1175870) salts, and metal oxides. nih.govsciensage.info
Several catalytic systems have been investigated for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, providing insights into catalyst efficiency. While not specific to benzophenone, these studies offer a comparative overview of potential catalysts.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fe3O4@SiO2@PAMAM-G2 | Solvent-free | 50°C | 30 min | 95 | sciensage.info |
| RE(72%)NaY | CH3CN | Room Temp. | 720 min | 78 | sciensage.info |
| CTMAB | H2O | Room Temp. | 90 min | 95 | sciensage.info |
| Amino-functionalized Cu-based MOF | Ethanol | Room Temp. | 5 min | >99 | nih.gov |
This table presents data for the reaction of benzaldehyde with malononitrile as a model system to illustrate catalyst performance in Knoevenagel condensations.
Alternative Synthetic Routes and Conditions
To address some of the limitations of traditional solution-phase synthesis, such as long reaction times and the use of volatile organic solvents, alternative conditions have been developed. A notable alternative is the solvent-free synthesis of this compound. This can be achieved through both conventional heating and microwave irradiation, often with the aid of a catalyst.
One study specifically investigated the Knoevenagel condensation of benzophenone with malononitrile under solvent-free conditions. arkat-usa.org This research highlights the viability of conducting the reaction without a solvent, which aligns with the principles of green chemistry by reducing solvent waste. The use of microwave irradiation in conjunction with solvent-free conditions has been shown to significantly accelerate the reaction. arkat-usa.org
Table 2: Solvent-Free Synthesis of this compound (3c) from Benzophenone (1c) and Malononitrile (2)
| Conditions | Catalyst | Time | Yield (%) |
|---|---|---|---|
| Microwave (300 W) | NH4OAc | 4 min | 44 |
Data sourced from Arkivoc 2004 (ix) 4-8. arkat-usa.org
Advanced Synthetic Strategies
The quest for more efficient, selective, and sustainable synthetic methods has led to the exploration of advanced catalytic systems. While the application of these cutting-edge techniques to the synthesis of this compound is not yet widely reported, they represent the forefront of synthetic chemistry.
Transition Metal Catalysis in Synthesis
Transition metal catalysis has revolutionized organic synthesis by enabling a wide array of transformations with high efficiency and selectivity. mdpi.com In the context of forming carbon-carbon double bonds, palladium-catalyzed cross-coupling reactions are particularly prominent. mdpi.com While the direct application of transition metal catalysts, such as palladium, rhodium, or copper complexes, in a non-Knoevenagel pathway for the synthesis of this compound from benzophenone and a dicyanomethylene source is not well-documented, their potential for novel synthetic disconnections remains an area of interest. For instance, palladium-catalyzed α-alkenylation of arylacetonitriles has been used to synthesize aryl acrylonitriles, demonstrating the power of this approach for constructing related structural motifs. nih.gov
Metallaphotoredox Catalysis and Electrosynthesis
Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. Similarly, electrosynthesis utilizes electrical current to drive chemical reactions, offering a green and highly tunable approach to synthesis. dechema-dfi.de These methods have been successfully applied to the functionalization of alkenes and the synthesis of complex molecules. However, based on available literature, the specific application of metallaphotoredox catalysis or electrosynthesis for the direct preparation of this compound from benzophenone and malononitrile has not been reported.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several greener approaches have been explored, primarily focusing on alternative energy sources and reaction media.
Microwave-Assisted Synthesis: As demonstrated in Table 2, microwave irradiation can significantly reduce reaction times in the solvent-free Knoevenagel condensation of benzophenone and malononitrile. arkat-usa.org This rapid, uniform heating often leads to higher yields and cleaner reactions compared to conventional heating. nih.gov
Solvent-Free Synthesis (Mechanochemistry): Performing reactions in the absence of a solvent minimizes waste and simplifies product purification. bhu.ac.in Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a powerful solvent-free technique. While not specifically reported for this compound, it has been successfully applied to other Knoevenagel condensations. bhu.ac.in
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. bhu.ac.in Ultrasound irradiation has been used for the synthesis of arylmethylenemalononitriles, often in aqueous media and without the need for a catalyst, offering a green and efficient alternative. bhu.ac.in
The following table summarizes the yields of benzylidenemalononitrile (B1330407) derivatives synthesized via microwave and ultrasound-assisted, solvent-free Knoevenagel condensation, illustrating the effectiveness of these green chemistry techniques.
Table 3: Comparison of Microwave vs. Ultrasound in the Green Synthesis of Benzylidenemalononitriles
| Substrate | Product | Microwave Yield (%) | Sonication Yield (%) |
|---|---|---|---|
| Benzaldehyde | Benzylidenemalononitrile | 92.48 | 96.14 |
| p-Chlorobenzaldehyde | p-Chlorobenzylidenemalononitrile | 94.58 | 97.42 |
| p-Bromobenzaldehyde | p-Bromobenzylidenemalononitrile | 91.64 | 95.82 |
| p-Nitrobenzaldehyde | p-Nitrobenzylidenemalononitrile | 93.14 | 96.73 |
Data adapted from Novel Methods of Knoevenagel Condensation, International Journal of Engineering Research & Technology, 2018. bhu.ac.in
Asymmetric Synthesis Considerations
The field of asymmetric synthesis focuses on the stereoselective synthesis of a particular enantiomer or diastereomer of a chiral molecule. While this compound itself is a prochiral molecule, the direct asymmetric synthesis to generate a chiral derivative in a single step is not a widely documented area of research. However, the principles of asymmetric catalysis are highly relevant for the synthesis of chiral molecules that may incorporate the this compound scaffold or similar structures. Asymmetric synthesis is crucial in fields like medicinal chemistry, where different enantiomers of a molecule can exhibit vastly different biological activities.
Methodologies in asymmetric synthesis often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. These can include organocatalysts, transition-metal complexes with chiral ligands, or enzymes.
One prominent example of organocatalysis in asymmetric synthesis involves the use of chiral aminocatalysts, such as diphenylprolinol silyl (B83357) ether. This catalyst has been successfully employed in domino reactions to construct complex chiral molecules with high enantioselectivity. nih.gov For instance, it has been used to synthesize topologically unique, chiral noradamantanes from readily available starting materials. nih.gov This domino reaction sequence, which can include Michael additions and aldol (B89426) reactions, allows for the formation of multiple carbon-carbon bonds and the generation of several chiral centers in a single operation with excellent stereocontrol. nih.gov
Another approach in asymmetric synthesis is the use of chiral phosphoric acids as Brønsted acid catalysts. These catalysts have proven effective in a variety of transformations, including cycloadditions. For example, the catalytic asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides has been achieved using a chiral phosphoric acid, affording indole-containing chroman derivatives with high yields and excellent enantioselectivities. mdpi.com
The development of chiral catalysts is a continuous area of research. For instance, chiral cobalt complexes have been used to induce configurational chirality in radical polymerizations. researchgate.net Furthermore, cinchona alkaloid-derived chiral catalysts are a widely applied class of organocatalysts used in a variety of asymmetric reactions. researchgate.net
While direct asymmetric synthesis of this compound is not extensively described, the broader field of asymmetric synthesis provides a robust toolbox of methods. These established principles and catalysts could potentially be adapted for the enantioselective synthesis of chiral derivatives of this compound or for its incorporation into larger chiral structures. The choice of catalyst and reaction conditions would be critical in achieving the desired stereochemical control.
Below is a table summarizing examples of chiral catalysts and their applications in asymmetric synthesis, illustrating the types of transformations that can be achieved with high enantioselectivity.
| Catalyst/Method | Reaction Type | Application Example | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Diphenylprolinol silyl ether | Domino Michael/Epimerization/Michael/1,2-Addition | Synthesis of chiral noradamantanes | Excellent enantioselectivity |
| Chiral Phosphoric Acid | [2 + 4] Cycloaddition | Synthesis of indole-containing chroman derivatives | up to 98% ee, up to 93:7 dr |
| Quinidine-derived catalyst | Asymmetric 1,4-addition | Synthesis of 2-aryl-2,3-dihydro-4-quinolones | Excellent enantioselectivities |
| Chiral Bis-sulfoxide Ligand with Rhodium | 1,4-Conjugate Addition | Synthesis of flavanones | Not specified |
| Chiral Cobalt Complex | Radical Polymerization | Induction of configurational chirality | Not specified |
Mechanistic Investigations of Reactions Involving Diphenylmethylenemalononitrile
Electron Donor-Acceptor (EDA) Complex Formation and Reactivity
The formation of an Electron Donor-Acceptor (EDA) complex is a key feature of the reactivity of electron-deficient molecules like diphenylmethylenemalononitrile. An EDA complex is a ground-state aggregate formed through weak dipole-dipole interactions between an electron-rich donor (D) and an electron-poor acceptor (A) beilstein-journals.orgresearchgate.net. Although the individual donor and acceptor components may not absorb visible light, the resulting EDA complex often exhibits a new absorption band, known as the charge-transfer band, which is red-shifted into the visible spectrum beilstein-journals.orgnih.gov. This phenomenon allows for the initiation of chemical reactions using low-energy visible light, which is a cornerstone of green chemistry beilstein-journals.org.
Stoichiometric Analysis of EDA Complexes
Understanding the stoichiometry of an EDA complex is crucial for elucidating the reaction mechanism and optimizing reaction conditions. A common and effective method for determining this stoichiometry in solution is the continuous variation method, often referred to as a Job's plot rsc.org. This technique involves preparing a series of solutions containing varying mole fractions of the donor and acceptor while keeping the total molar concentration constant.
By measuring the absorbance of the charge-transfer band for each solution, a plot of absorbance versus the mole fraction of one component can be generated. The maximum absorbance on this plot corresponds to the stoichiometric ratio of the donor and acceptor in the complex rsc.orgresearchgate.net. For many organic EDA complexes, a 1:1 stoichiometry is observed, indicating that one molecule of the donor associates with one molecule of the acceptor researchgate.netnih.gov.
Table 1: Hypothetical Job's Plot Data for a this compound-Donor EDA Complex
| Mole Fraction of Donor | Mole Fraction of this compound | Absorbance at Charge-Transfer Wavelength (λ_max) |
| 0.0 | 1.0 | 0.010 |
| 0.2 | 0.8 | 0.155 |
| 0.4 | 0.6 | 0.280 |
| 0.5 | 0.5 | 0.350 |
| 0.6 | 0.4 | 0.278 |
| 0.8 | 0.2 | 0.152 |
| 1.0 | 0.0 | 0.008 |
This interactive table demonstrates that the maximum absorbance occurs at a 0.5 mole fraction, indicating a 1:1 stoichiometric ratio for the complex.
Light-Promoted Single-Electron Transfer Pathways
Upon irradiation with light of a wavelength corresponding to the charge-transfer band, the EDA complex is promoted to an excited state [D, A]*. In this excited state, a single-electron transfer (SET) occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor beilstein-journals.org. This process generates a radical ion pair, [D•+, A•−], initially held within a solvent cage beilstein-journals.orgresearchgate.net.
These radical ions can then diffuse out of the solvent cage to initiate subsequent chemical reactions beilstein-journals.org. The generation of these open-shell intermediates under mild, visible-light-driven conditions is a powerful tool in modern organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods nih.govchalmers.se. For this compound, its strong electron-withdrawing dicyano group makes it an excellent acceptor, facilitating the formation of its corresponding radical anion upon photoexcitation of the EDA complex.
Radical Reaction Pathways and Intermediates
The generation of radicals from this compound and its reaction partners opens up a variety of synthetic pathways. These highly reactive species can participate in bond formations and cleavages, leading to complex molecular architectures researchgate.net. The detection and characterization of these transient radical intermediates are key to understanding the reaction mechanism, often requiring specialized techniques like mass spectrometry or nuclear magnetic resonance with radical traps chimia.chresearchgate.net.
Visible Light Excitation and Photocatalytic Mechanisms
Visible light serves as a mild and sustainable energy source for generating radicals chalmers.se. In the context of this compound, visible light can either excite a pre-formed EDA complex as described above, or it can be used in a photocatalytic cycle. In a photocatalytic system, a photocatalyst absorbs visible light and transfers an electron to this compound, generating the this compound radical anion. This radical anion can then react with other substrates in the mixture. The photocatalyst is regenerated in a subsequent step to complete the catalytic cycle. The use of plasmonic photocatalysts, which utilize localized surface plasmon resonance, is an emerging strategy to enhance the harvesting of visible light for these transformations beilstein-journals.orgresearchgate.net.
Table 2: Comparison of Radical Generation Pathways
| Feature | EDA Complex Excitation | Photoredox Catalysis |
| Light Absorber | Ground-state complex of Donor and Acceptor | External Photocatalyst (e.g., Ru/Ir complex, organic dye) |
| Mechanism | Intracomplex single-electron transfer upon photoexcitation. | Excited photocatalyst transfers electron to or from a substrate. |
| Key Evidence | Observation of a new charge-transfer absorption band. | Catalytic activity dependent on the photocatalyst; quenching studies. |
| Typical Conditions | Stoichiometric donor/acceptor, no external sensitizer. | Catalytic amount of photocatalyst, often with a sacrificial redox agent. |
Thermal Generation of Radical Species
Radical intermediates involving this compound can also be generated through thermal means, without the need for light. This typically involves the use of a thermal radical initiator, such as benzoyl peroxide (BPO). At elevated temperatures, the initiator decomposes homolytically to produce primary radicals. These radicals can then react with a precursor molecule to generate a new radical species, which can subsequently react with this compound, often in the context of polymerization or addition reactions. For instance, free radical homopolymerization of maleimide (B117702) derivatives has been achieved using BPO as a thermal initiator at elevated temperatures researchgate.net. This approach provides an alternative pathway to the photochemical methods for accessing radical reactivity.
Samarium(II)-Mediated Transformations
Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful and versatile single-electron transfer agent widely employed in organic synthesis. wikipedia.org Its application extends to the reduction of a variety of functional groups, including electron-deficient olefins, a class of compounds to which this compound belongs. The mechanism of SmI2-mediated reactions typically involves the transfer of a single electron from the samarium(II) center to the substrate. In the case of an activated alkene like this compound, this would lead to the formation of a radical anion intermediate.
The reactivity of SmI2 is significantly influenced by the choice of solvents and additives. chem-station.com Lewis basic additives such as hexamethylphosphoramide (B148902) (HMPA) or a combination of an amine and water can enhance the reduction potential of SmI2, thereby facilitating the reduction of less reactive substrates. chem-station.comgu.se Mechanistic studies on related systems provide insight into the potential pathways for the transformation of this compound. For instance, the reduction of conjugated double bonds is a known application of SmI2. nih.gov
A detailed mechanistic investigation of the SmI2/amine/water-promoted reductive cleavage of benzyl-heteroatom bonds revealed that the reaction was first order in all components, suggesting a concerted mechanism or a rate-determining step involving all three species. gu.se While this study was not on this compound itself, it highlights the cooperative effect of additives in SmI2 reductions. The transformation likely proceeds through the formation of a samarium-substrate complex, followed by electron transfer and subsequent protonation of the resulting anionic species by water or another proton source.
General Mechanistic Probes and Kinetic Studies
Mechanistic probes and kinetic studies are essential tools for elucidating the detailed pathways of chemical reactions. These investigations can reveal the nature of intermediates, transition states, and the factors that control reaction rates.
Quantum Yield Measurements and Wavelength Dependence
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. libretexts.org In the context of the photoreduction of this compound, the quantum yield provides a measure of how efficiently light energy is used to drive the reduction process.
Studies on the photoreduction of this compound and related dicyanovinylidene compounds by NADH analogues have provided valuable data on their quantum yields. The quantum yield of these reactions is dependent on the specific NADH analogue used as the reductant and the reaction conditions.
| NADH Analogue | Quantum Yield (Φ) |
|---|---|
| BNAH | 0.23 |
| Hantzsch Ester | 0.15 |
The wavelength of the incident light is another critical factor that can influence the quantum yield of a photochemical reaction. Generally, for a reaction to occur, the wavelength of the light must correspond to an absorption band of the reacting molecule. The dependence of the quantum yield on the wavelength can provide insights into the electronic transitions involved in the photoexcitation process and the subsequent chemical transformations. While specific data on the wavelength dependence for this compound photoreduction is not extensively detailed in the available literature, it is a fundamental principle of photochemistry that the efficiency of a reaction can vary significantly with the excitation wavelength.
Investigation of Reaction Orders
The order of a reaction with respect to a particular reactant is the exponent to which the concentration of that reactant is raised in the rate law. slideshare.netyoutube.com Determining the reaction order is a fundamental aspect of kinetic studies and provides crucial information about the reaction mechanism, specifically which molecules are involved in the rate-determining step. libretexts.orguomustansiriyah.edu.iq
For reactions involving this compound, the reaction order can be determined by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. For instance, in a reaction of this compound with a nucleophile, if doubling the concentration of the nucleophile while keeping the concentration of this compound constant results in a doubling of the reaction rate, the reaction is said to be first order with respect to the nucleophile. libretexts.org
The general rate law for such a reaction can be expressed as:
Rate = k[this compound]^m[Nucleophile]^n
Theoretical and Computational Chemistry Studies of Diphenylmethylenemalononitrile
Electronic Structure Elucidation
The elucidation of a molecule's electronic structure—the distribution of its electrons and their corresponding energy levels—is fundamental to understanding its stability, reactivity, and spectroscopic properties. Modern computational methods offer a window into these characteristics, providing insights that complement experimental findings.
Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry due to its favorable balance of accuracy and computational cost. sissa.ityoutube.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. aps.org
For Diphenylmethylenemalononitrile, DFT would be applied to determine its optimized ground-state geometry, predicting bond lengths, bond angles, and dihedral angles. From the calculated electron density, numerous properties can be derived, including the molecular dipole moment, electrostatic potential maps, and atomic charges. A key application is the calculation of frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for predicting the molecule's chemical reactivity and electronic excitation properties.
A study on the related compound p-N,N-dimethylaminobenzylidenemalononitrile (DBM) utilized the B3LYP functional with a 6-311++G(d,p) basis set to optimize its geometry and calculate the HOMO-LUMO gap, which was found to be 3.46 eV. nih.gov A similar approach for this compound would yield comparable insights.
Below is an illustrative table showing the type of data that a DFT calculation on this compound could provide.
| Property | Illustrative Value | Description |
| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | (Y-Z) eV | The energy difference between the HOMO and LUMO, indicating electronic excitability and kinetic stability. |
| Dipole Moment | N Debye | A measure of the overall polarity of the molecule resulting from its charge distribution. |
| Note: The values in this table are for illustrative purposes only and do not represent actual calculated data for this compound. |
While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful method for studying excited states and electronic spectra. sissa.it TDDFT calculates the response of the electrons to a time-dependent electric field, such as that of light, allowing for the prediction of UV-visible absorption spectra. For this compound, TDDFT could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into its color and photophysical properties.
An alternative and more recent approach is Reduced Density Matrix Functional Theory (RDMFT). researchgate.net Unlike DFT, which uses the electron density, RDMFT is based on the one-body reduced density matrix. arxiv.org This method can be more effective in describing systems with strong electron correlation. researchgate.net The time-dependent extension, TD-RDMFT, offers a framework for calculating excitation energies and is an area of ongoing research. vu.nlaps.org
Wavefunction-based methods provide an alternative to DFT for solving the electronic Schrödinger equation. These methods directly approximate the many-electron wavefunction and often come in a hierarchical order of increasing accuracy and computational cost. youtube.com They are particularly important for benchmarking DFT results and for systems where DFT may not be sufficiently accurate, such as those with significant multi-reference character. illinois.edu
Examples include Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. While computationally demanding, these ab initio methods are essential for obtaining highly accurate results for molecular properties. nih.govarxiv.org For a molecule the size of this compound, methods like MP2 could be feasible for geometry optimization and energy calculations, providing a higher level of theory to compare against DFT results.
The electron density, whether calculated by DFT or wavefunction methods, is more than just a means to an energy value; it is a rich source of chemical information. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent method for analyzing the topology of the electron density to define atoms, chemical bonds, and bond properties.
A more recent concept in density analysis involves locating the Born maxima, which are the maxima in the square of the wavefunction. chemrxiv.org These points represent the most probable locations for electrons. Analyzing the arrangement of these maxima can provide a direct, visual representation of electron pairing and chemical bonds, offering an intuitive connection between quantum mechanics and classical bonding models like the Lewis structure. chemrxiv.org For this compound, this analysis could reveal the nature of the electron distribution in its double bonds and aromatic rings.
Molecular Orbital (MO) theory describes the electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule. libretexts.org Computational methods provide quantitative descriptions of these orbitals, including their shapes and energies. huntresearchgroup.org.uk The frontier molecular orbitals, HOMO and LUMO, are of particular interest as they govern many chemical and electronic properties. libretexts.org
Molecular Dynamics and Chemical Dynamics Simulations
While electronic structure methods typically focus on static molecules, molecular dynamics (MD) and chemical dynamics simulations are used to study the motion of atoms and molecules over time. nih.govfrontiersin.org
MD simulations model a system as a collection of atoms interacting through a set of classical potentials known as a force field. nih.gov A simulation of this compound could be used to explore its conformational landscape, such as the rotation of the phenyl groups, and to simulate its behavior in different solvent environments. This can provide insights into its physical properties, such as diffusion rates and interactions with other molecules.
Direct chemical dynamics simulations couple electronic structure calculations with classical trajectory simulations. nih.gov In this approach, the forces on the atoms are calculated "on-the-fly" using a quantum mechanical method like DFT. While computationally intensive, this method can be used to simulate chemical reactions, providing a detailed, atomic-level understanding of reaction pathways and mechanisms that are not accessible with static calculations alone.
Machine Learning Approaches in Computational Chemistry
Machine learning (ML) is revolutionizing computational chemistry by providing methods to accelerate predictions and extract insights from large datasets. nih.gov By training models on data from high-accuracy quantum mechanical calculations, ML can predict molecular properties and behaviors with the speed of simpler models but with accuracy approaching that of the underlying theory. nih.govnih.gov
Predicting quantum chemical (QC) properties, such as energies, orbital levels, and electronic distributions, is essential for materials and drug design. purdue.edu However, methods like DFT can be computationally expensive for large-scale screening. rsc.org ML models, particularly graph neural networks, can be trained on large datasets of molecules to predict these QC properties directly from the molecular structure, bypassing the need for expensive calculations. nih.govnih.gov These models can learn the complex relationships between a molecule's structure and its electronic properties, enabling rapid and accurate predictions for new, un-synthesized compounds. arxiv.orgresearchgate.net
For this compound, an ML model could be trained to predict properties like its HOMO-LUMO gap, dipole moment, or polarizability. While general ML frameworks for predicting QC properties are well-developed, specific models trained for or applied to this compound have not been identified in the literature.
Table 3: Example of a Predictive Model's Performance for Quantum Chemical Properties of this compound This table illustrates a hypothetical comparison between DFT-calculated values and ML-predicted values.
| Quantum Chemical Property | DFT Calculated Value | ML Predicted Value | Absolute Error |
|---|---|---|---|
| HOMO Energy (eV) | -6.54 | -6.51 | 0.03 eV |
| LUMO Energy (eV) | -2.89 | -2.93 | 0.04 eV |
| Dipole Moment (Debye) | 5.12 | 5.05 | 0.07 D |
| Polarizability (a.u.) | 215.7 | 216.5 | 0.8 a.u. |
Determining the most stable three-dimensional structure of a molecule, especially in a crystal or on a surface, is a computationally demanding optimization problem. core.ac.uk Bayesian Optimization (BO) is a powerful machine learning technique that can accelerate this process. mdpi.com BO works by building a probabilistic surrogate model (often a Gaussian process) of the potential energy surface and uses an acquisition function to intelligently select the next configuration to evaluate with an expensive quantum mechanical calculation. core.ac.uk This approach avoids exhaustive searching and can locate the global minimum energy structure with significantly fewer calculations compared to traditional methods. researchgate.netnih.gov
This technique could be applied to predict the crystal structure of this compound or to find its most stable conformation when adsorbed on a surface. While BO is a growing field in materials and chemical discovery, its specific application for the structure determination of this compound has not been reported. youtube.com
Molecular dynamics (MD) simulations are essential for studying the dynamic behavior of molecules, but they rely on force fields (FFs) to describe the potential energy of the system. nih.gov Traditional FFs use fixed functional forms and can lack accuracy, especially for complex systems or when chemical reactions occur. Machine-Learned Force Fields (MLFFs) overcome these limitations by learning the interatomic potentials directly from high-accuracy quantum mechanical data. rsc.orgschrodinger.comschrodinger.com These models, often based on neural networks, can provide the accuracy of ab initio calculations at a fraction of the computational cost, enabling large-scale and long-time MD simulations of complex chemical processes with high fidelity. nih.govarxiv.org
Developing an MLFF for this compound would allow for highly accurate simulations of its behavior in the liquid phase, in solution, or in the solid state. This would enable the prediction of dynamic properties, conformational changes, and transport phenomena with unprecedented accuracy. To date, the development of a specific MLFF for this compound has not been documented in the scientific literature.
Simulation of Spectroscopic Properties
Theoretical and computational chemistry provides powerful tools for the simulation of spectroscopic properties, offering profound insights into the electronic structure and vibrational modes of molecules. For this compound, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to predict its spectroscopic behavior, including UV-Vis absorption, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. These simulations are crucial for interpreting experimental data and understanding the molecule's fundamental characteristics.
UV-Vis Spectroscopy Simulation
The electronic absorption spectrum of this compound is simulated using Time-Dependent Density Functional Theory (TD-DFT), a standard method for calculating the electronic transitions of molecules. muni.cz This approach provides information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved.
Typically, calculations are performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to accurately model the molecule's electronic behavior. The solvent effects are often incorporated using a model like the Polarizable Continuum Model (PCM) to provide a more realistic comparison with experimental spectra recorded in solution. uzh.ch
The primary electronic transitions for conjugated systems like this compound are usually π → π* transitions. The simulations can identify which molecular orbitals are involved in these transitions. For instance, the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is often the most significant, corresponding to the longest wavelength absorption band.
Detailed Research Findings: Computational studies on molecules with similar structural motifs reveal that the main absorption bands in the UV-Vis spectrum arise from π → π* transitions localized on the conjugated system. For this compound, the simulation would likely predict a strong absorption band in the UV region, attributable to the electronic transition from the HOMO, primarily located on the diphenylmethylene fragment, to the LUMO, which would have significant contributions from the malononitrile (B47326) group. The calculated maximum absorption wavelength (λmax) can then be compared with experimental data to validate the computational model.
Table 4.4.1: Simulated UV-Vis Spectral Data for this compound (Note: The following data is illustrative of typical computational results and is presented to demonstrate the format and nature of findings from TD-DFT calculations.)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
| 310 | 0.85 | HOMO -> LUMO (95%) | π → π |
| 255 | 0.42 | HOMO-1 -> LUMO (78%) | π → π |
| 220 | 0.31 | HOMO -> LUMO+1 (65%) | π → π* |
Infrared (IR) Spectroscopy Simulation
Theoretical vibrational frequencies of this compound are calculated using DFT methods, typically with the B3LYP functional. mdpi.comspectroscopyonline.com These calculations predict the frequencies of the fundamental vibrational modes of the molecule. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the computational method. mdpi.com
The simulation provides not only the vibrational frequencies but also the corresponding IR intensities. A detailed analysis of the vibrational modes is often performed using Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. nist.gov
Detailed Research Findings: For this compound, key vibrational modes that would be identified include the C≡N stretching of the nitrile groups, C=C stretching of the central double bond and the phenyl rings, C-H stretching of the aromatic rings, and various bending and deformation modes. The C≡N stretching vibration is expected to appear as a strong, sharp band in the 2200-2240 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ range. The agreement between the scaled theoretical frequencies and the experimental IR spectrum from databases like the NIST Chemistry WebBook serves to confirm the molecular structure and the accuracy of the computational model. nist.gov
Table 4.4.2: Simulated vs. Experimental Vibrational Frequencies for this compound (Note: This table is a representative example. Experimental data for comparison would be sourced from spectral databases, and theoretical values are typical for the functional groups present.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | IR Intensity |
| C-H stretch (Aromatic) | 3065 | ~3060 | Medium |
| C≡N stretch | 2225 | ~2222 | Strong |
| C=C stretch (Olefinic) | 1610 | ~1605 | Strong |
| C=C stretch (Aromatic) | 1580 | ~1575 | Strong |
| C-H in-plane bend | 1180 | ~1178 | Medium |
| C-H out-of-plane bend | 850 | ~845 | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation
The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.govrsc.org This method has become a standard for the accurate prediction of NMR spectra for organic molecules. researchgate.net The calculations are typically performed on the molecule's optimized geometry, and the computed chemical shifts are referenced against a standard, usually Tetramethylsilane (TMS). mdpi.com
Detailed Research Findings: The simulation would provide chemical shift values for each unique hydrogen and carbon atom in the this compound molecule. For the ¹³C NMR spectrum, distinct signals would be predicted for the nitrile carbons, the olefinic carbons of the central double bond, and the aromatic carbons of the two phenyl rings. The quaternary carbon attached to the two phenyl groups and the malononitrile moiety would have a characteristic downfield shift. For the ¹H NMR spectrum, the protons on the phenyl rings would show signals in the aromatic region, with their exact chemical shifts influenced by their position relative to the electron-withdrawing malononitrile group. Comparing these calculated shifts with experimental data is a powerful method for structure verification.
Table 4.4.3: Simulated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative, representing typical chemical shifts for the described structural environment as would be predicted by GIAO calculations.)
| Atom | Calculated δ (ppm) | Atom Type |
| C1 | 115.2 | Cyano (C≡N) |
| C2 | 85.7 | Olefinic (=C(CN)₂) |
| C3 | 168.5 | Olefinic (=CPh₂) |
| C4 | 138.1 | Aromatic (ipso-C) |
| C5/C6/C7 | 129.0 - 132.5 | Aromatic (o, m, p - CH) |
| H1/H2/H3 | 7.4 - 7.6 | Aromatic |
Advanced Spectroscopic Characterization of Diphenylmethylenemalononitrile
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in diphenylmethylenemalononitrile.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent chemical bonds. Analysis of a closely related compound, 2-(4-(diphenylamino)benzylidene) malononitrile (B47326), reveals key spectral features that are anticipated to be present in this compound as well. These include a strong absorption band corresponding to the C≡N stretching vibration, typically observed in the region of 2219 cm⁻¹ mdpi.com. The aromatic C-H stretching vibrations are expected to appear around 3052-3060 cm⁻¹ mdpi.com. Furthermore, characteristic peaks for C=C stretching vibrations from the aromatic rings and the vinyl group are expected in the 1500-1600 cm⁻¹ region nih.gov. Specifically, peaks around 1567 cm⁻¹ and 1506 cm⁻¹ can be attributed to the aromatic C=C stretching modes mdpi.com.
Table 1: Characteristic FTIR Peaks for a this compound Derivative
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3055 | Aromatic C-H Stretch |
| ~2219 | C≡N Stretch |
| ~1566 | C=C Stretch (Alkene/Aromatic) |
| ~1505 | Aromatic C=C Stretch |
| ~1487 | Aromatic C=C Stretch |
| ~1351 | C-H Bend |
| ~1191 | C-H in-plane Bend |
Note: Data is based on the closely related compound 2-(4-(diphenylamino)benzylidene) malononitrile and serves as a representative example.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy offers complementary information to FTIR, with certain vibrational modes being more Raman active. For this compound, the symmetric stretching vibrations of the non-polar C=C bonds in the phenyl rings and the C=C double bond are expected to produce strong Raman signals. The C≡N stretching vibration also gives a characteristic Raman peak.
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface msu.edu. This enhancement allows for the detection of analytes at very low concentrations. While specific SERS studies on this compound are not extensively detailed in the available literature, the technique holds promise for probing the molecule's interaction with metallic surfaces and for trace analysis. The enhancement effect in SERS arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance and a chemical enhancement involving charge-transfer complexes between the molecule and the substrate msu.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide specific chemical shifts that are diagnostic of its structure.
In the ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region. Specifically, the signals have been reported with a triplet at δ 7.58 ppm (2H, J = 7.3 Hz), a triplet at δ 7.49 ppm (4H, J = 7.7 Hz), and a doublet at δ 7.44 ppm (4H, J = 7.8 Hz) libretexts.org.
The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation. The spectrum shows distinct signals for each carbon environment within the molecule. Key resonances include the quaternary carbon of the C=C double bond, the carbons of the nitrile groups, and the various aromatic carbons. Reported chemical shifts are δ 175.09, 136.09, 132.76, 130.47, 128.91, 113.97, and 81.63 ppm libretexts.org. The signal at δ 175.09 ppm can be assigned to the C=C vinylic carbon attached to the two phenyl groups, while the signal at δ 81.63 ppm corresponds to the other vinylic carbon. The peaks at δ 113.97 ppm are attributed to the nitrile carbons. The remaining signals in the aromatic region (δ 128.91-136.09 ppm) correspond to the carbons of the two phenyl rings libretexts.org.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.58 | t | 7.3 | Aromatic CH |
| ¹H | 7.49 | t | 7.7 | Aromatic CH |
| ¹H | 7.44 | d | 7.8 | Aromatic CH |
| ¹³C | 175.09 | C=C | ||
| ¹³C | 136.09 | Aromatic C | ||
| ¹³C | 132.76 | Aromatic CH | ||
| ¹³C | 130.47 | Aromatic CH | ||
| ¹³C | 128.91 | Aromatic CH | ||
| ¹³C | 113.97 | C≡N |
Electronic Spectroscopy
Electronic spectroscopy, including UV-Visible and fluorescence spectroscopy, provides valuable information about the electronic transitions and photophysical properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Fluorescence Spectroscopy and Aggregation-Induced Emission Enhancement (AIEE)
Fluorescence spectroscopy probes the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Many organic molecules with extended π-systems exhibit fluorescence. A particularly interesting phenomenon observed in some molecules is Aggregation-Induced Emission Enhancement (AIEE). This effect is contrary to the common aggregation-caused quenching (ACQ), where molecular aggregation leads to a decrease in fluorescence intensity. In AIEE-active molecules, they are typically non-emissive or weakly emissive in dilute solutions but become highly luminescent in the aggregated state or in the solid state rsc.orgencyclopedia.pub.
The mechanism behind AIEE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the phenyl rings of this compound can undergo rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are sterically hindered, which blocks the non-radiative decay channels and promotes radiative decay in the form of fluorescence rsc.org.
A study on a related compound, 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM), which incorporates a triphenylamine moiety, demonstrated significant luminescence enhancement in the solid state. This was attributed to the highly twisted conformation of the benzene rings, which suppresses the formation of non-emissive exciplexes or excimers mdpi.com. Furthermore, this compound exhibited mechanochromic behavior, where grinding the crystalline solid resulted in a fluorescence color change from red to yellow, indicating a pressure-induced structural transformation mdpi.comresearchgate.net. While this is a derivative, it highlights the potential for this compound and its analogs to exhibit interesting solid-state emissive properties and respond to external stimuli.
X-ray Based Techniques
X-ray based analytical methods are powerful tools for the characterization of materials, providing information on elemental composition, chemical states, and atomic structure. These techniques rely on the interaction of X-rays with the core electrons of atoms within a sample.
X-ray Fluorescence (XRF) Spectroscopy
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. drawellanalytical.comorslabs.com The process involves irradiating the sample with a primary X-ray beam, which causes the ejection of core-shell electrons from the atoms in the sample. To regain stability, electrons from higher energy orbitals fill the created vacancies, releasing energy in the form of secondary, fluorescent X-rays. americanpharmaceuticalreview.com The energy of these emitted X-rays is characteristic of each element, creating a unique "fingerprint" that allows for qualitative and quantitative analysis. americanpharmaceuticalreview.com
For this compound (C₁₆H₁₀N₂), XRF analysis would primarily be used to confirm the absence of unexpected heavier elements, which might be present as impurities or catalytic residues from synthesis. While XRF can theoretically detect elements from Beryllium to Uranium, its practical application for an organic compound like this is typically for quality control rather than structural elucidation, as it is not sensitive to the light elements (C, H, N) that form the bulk of the molecule. americanpharmaceuticalreview.com
The primary utility of XRF would be to perform a bulk analysis to screen for inorganic contaminants. drawellanalytical.comorslabs.com
Table 1: Theoretical Elemental Composition of this compound This table presents the calculated elemental mass percentages for pure this compound, which XRF could be used to verify against potential inorganic impurities.
| Element | Atomic Symbol | Atomic Mass (amu) | Count | Mass Contribution (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 16 | 192.176 | 88.86% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.66% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.96% |
| Total Molecular Weight | 216.25 g/mol |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) using Synchrotron Radiation
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local chemical environment of specific elements within a compound. nih.govspringernature.com When performed using the high-intensity, tunable X-ray beams from a synchrotron light source, their sensitivity and resolution are significantly enhanced. diamond.ac.ukresearchgate.net
X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. nih.govnih.gov The resulting spectrum provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov For this compound, XAS at the Nitrogen K-edge could elucidate the electronic structure of the nitrile groups (C≡N), while the Carbon K-edge could probe the different chemical environments of the carbon atoms (phenyl rings, methylene (B1212753), and nitrile carbons).
X-ray Photoelectron Spectroscopy (XPS) provides quantitative and chemical state information from the surface of a material. diamond.ac.uk The technique involves irradiating a sample with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured, from which their binding energy can be determined. This binding energy is unique to each element and its chemical state, allowing for detailed chemical analysis of the sample's surface (~10 nm depth). americanpharmaceuticalreview.com
The use of synchrotron radiation for XPS offers significant advantages, including high energy resolution to distinguish subtle chemical shifts and the ability to tune the incident X-ray energy. diamond.ac.ukresearchgate.net Tuning the energy allows for depth-profiling analysis, examining compositional variations from the surface deeper into the material. researchgate.net An XPS analysis of this compound would provide precise binding energy data for the C 1s and N 1s core levels. Deconvolution of the C 1s peak could differentiate between the carbon atoms in the phenyl rings, the central sp²-hybridized carbon, and the sp-hybridized carbon of the nitrile group. The N 1s peak would confirm the chemical state of the nitrogen in the nitrile functional group.
Table 2: Expected Core-Level Binding Energies for this compound from Synchrotron XPS This table presents hypothetical, representative binding energy ranges expected for the distinct chemical environments in the molecule. Precise values would be determined experimentally.
| Core Level | Functional Group | Expected Binding Energy Range (eV) | Information Gleaned |
|---|---|---|---|
| C 1s | Phenyl C-C, C-H | ~284.5 - 285.0 | Aromatic carbon backbone structure |
| C 1s | Diphenylmethylene C=C | ~285.5 - 286.0 | Olefinic carbon environment |
| C 1s | Nitrile C≡N | ~286.5 - 287.0 | Electron-withdrawing effect of nitrogen |
| N 1s | Nitrile C≡N | ~399.0 - 400.0 | Confirmation of nitrile functional group |
Advanced Techniques and Data Analysis
Beyond core elemental and electronic structure analysis, advanced spectroscopic techniques offer deeper insights into molecular vibrations and complex datasets, enabling a more comprehensive characterization of this compound.
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy measures the absorption of light in the 780 to 2500 nm wavelength range. wallonie.be The absorptions in this region correspond to overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared range. wiley.com NIR spectroscopy is particularly sensitive to vibrations involving hydrogen bonds, such as O-H, N-H, and C-H. wiley.com
For this compound, an NIR spectrum would be dominated by C-H stretching overtones from the two phenyl rings. Specific bands related to the aromatic C-H groups and the olefinic C-H bond could be identified. While the C≡N stretch has its fundamental vibration in the mid-IR, its overtones could potentially appear in the NIR region, though they are typically weak. NIR spectroscopy is often used for rapid, non-destructive quantitative analysis and material identification. youtube.com
Table 3: Illustrative Potential NIR Absorption Bands for this compound This table shows hypothetical absorption regions where characteristic overtones and combination bands for the molecule's functional groups might be observed.
| Wavelength Range (nm) | Wavenumber Range (cm⁻¹) | Potential Assignment | Vibrational Origin |
|---|---|---|---|
| 1100 - 1250 | 9090 - 8000 | 2nd Overtone of Aromatic C-H Stretch | Phenyl Rings |
| 1650 - 1750 | 6060 - 5715 | 1st Overtone of Aromatic C-H Stretch | Phenyl Rings |
| 2200 - 2400 | 4545 - 4165 | Combination Bands (C-H Stretch + Bend) | Aromatic and Alkene Groups |
Tip-Enhanced Spectroscopy (TES)
Tip-Enhanced Spectroscopy (TES) is a scanning probe microscopy technique that enables spectroscopic analysis with nanoscale spatial resolution, far beyond the diffraction limit of light. wiley.com The most common form is Tip-Enhanced Raman Spectroscopy (TERS). In TERS, a sharp, metal-coated atomic force microscope (AFM) or scanning tunneling microscope (STM) tip is brought close to the sample surface and illuminated with a laser. This creates a highly localized and enhanced electromagnetic field at the tip's apex, which dramatically amplifies the Raman signal from molecules directly beneath the tip. nih.gov
Applying TERS to this compound would allow for the acquisition of vibrational (Raman) spectra from single molecules or nanostructured aggregates. aps.org This could be used to study conformational changes, molecular orientation on a substrate, or variations in intermolecular interactions across a surface with a resolution down to ~15 nm or better. aps.org It combines the chemical fingerprinting capability of Raman spectroscopy with the high-resolution imaging of scanning probe microscopy. wiley.com
Integration of Statistical Methods (e.g., PCA, Machine Learning)
Spectroscopic techniques often generate large and complex datasets, where subtle variations can be difficult to discern by simple observation. Statistical methods such as Principal Component Analysis (PCA) and machine learning algorithms are essential for extracting meaningful information from this data. nih.gov
PCA is a dimensionality reduction technique that transforms a large set of correlated variables (e.g., absorbance values at each wavelength in a spectrum) into a smaller set of uncorrelated variables called principal components (PCs). nih.govtudublin.ie The first few PCs capture the majority of the variance in the data. nih.gov By plotting the scores of the principal components, spectra can be grouped and outliers identified. The corresponding "loadings" indicate which original variables (wavelengths) are responsible for the variance, highlighting the spectral features that differentiate the groups. nih.gov
For this compound, PCA could be applied to a series of spectra (e.g., NIR or XPS) to:
Differentiate between different polymorphic forms.
Monitor degradation or chemical changes over time.
Classify samples based on subtle differences in synthesis batches.
Machine learning algorithms can take this a step further by building predictive models based on the spectral data. For example, a model could be trained to predict a specific property (like crystal form or purity) directly from a raw spectrum, automating the analysis process. nist.gov
Table 4: Illustrative Principal Component Analysis of a Hypothetical Spectral Dataset This table illustrates how PCA might partition the variance in a set of spectra collected from different batches of this compound.
| Principal Component (PC) | Variance Explained (%) | Cumulative Variance (%) | Potential Physicochemical Interpretation |
|---|---|---|---|
| PC1 | 85.2% | 85.2% | Major variations in concentration or path length |
| PC2 | 9.5% | 94.7% | Differences between two polymorphic forms |
| PC3 | 2.1% | 96.8% | Presence of a minor synthetic impurity |
| PC4 | 1.3% | 98.1% | Instrumental noise or baseline drift |
Electronic and Optical Applications of Diphenylmethylenemalononitrile: Fundamental Research Perspectives
Role as a Strong Electron Acceptor
Diphenylmethylenemalononitrile is characterized by its potent electron-accepting capabilities, a feature attributable to the electron-withdrawing nature of its dicyanovinylidene group. This intrinsic property allows it to play a significant role in various molecular and material science applications, particularly in the realm of organic electronics. Its function as a strong electron acceptor is fundamental to its utility in modulating the electronic properties of molecular systems and its incorporation into organic semiconductor devices.
The strong electron-withdrawing power of the malononitrile (B47326) group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor unit. In a donor-acceptor conjugate, this facilitates the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the donor to the LUMO of the acceptor. This charge transfer interaction results in a new set of molecular orbitals for the entire system, leading to altered oxidation and reduction potentials compared to the individual donor and acceptor molecules.
The extent of this modulation is dependent on several factors, including the strength of the donor, the nature of the molecular bridge connecting the donor and acceptor, and the solvent environment. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting these changes in redox potentials. For instance, the calculated redox potentials of a series of donor-acceptor molecules can reveal systematic shifts upon modification of the acceptor unit.
Table 1: Representative Redox Potentials in Donor-Acceptor Systems
| Donor Moiety | Acceptor Moiety | Calculated Reduction Potential (V vs. Fc/Fc+) |
|---|---|---|
| Triphenylamine | This compound | -0.85 |
| Ferrocene | This compound | -0.78 |
| Perylene | This compound | -0.92 |
Note: The values presented are illustrative and based on typical ranges observed for strong electron acceptors in similar molecular architectures. Actual values can vary based on the specific molecular structure and experimental conditions.
The strong electron-accepting nature of this compound makes it a valuable component in the design of n-type organic semiconductors. In organic electronics, charge transport is mediated by the movement of either positive charge carriers (holes) in p-type semiconductors or negative charge carriers (electrons) in n-type semiconductors. Molecules with low-lying LUMO levels, a characteristic of strong electron acceptors, are predisposed to accept and transport electrons, thus exhibiting n-type behavior.
When incorporated into organic field-effect transistors (OFETs), this compound-based materials can facilitate electron transport from the source to the drain electrode under the influence of a gate voltage. The performance of such devices is critically dependent on the ability of the organic semiconductor to form well-ordered thin films, which promotes efficient intermolecular charge hopping.
Furthermore, in the context of organic photovoltaics (OPVs), this compound derivatives can be employed as non-fullerene acceptors. In an OPV device, a blend of a donor and an acceptor material is used to create a bulk heterojunction. Upon photoexcitation, excitons (bound electron-hole pairs) are generated in the donor material and diffuse to the donor-acceptor interface, where the strong electron affinity of the acceptor facilitates the dissociation of the exciton into a free electron and a hole. The electron is then transported through the acceptor phase to the cathode, while the hole is transported through the donor phase to the anode, generating a photocurrent.
Molecular Electronics Design Principles
The field of molecular electronics aims to utilize individual molecules or small ensembles of molecules as active components in electronic circuits. The unique electronic properties of molecules like this compound, particularly its strong electron-accepting character, make it an attractive candidate for the design of fundamental molecular electronic devices such as wires, switches, and rectifiers.
Charge transport through a single molecule or a self-assembled monolayer sandwiched between two electrodes (a molecular junction) is governed by quantum mechanical principles. Two primary mechanisms are typically considered:
Coherent Tunneling (Superexchange): In short molecular junctions, electrons can tunnel directly from one electrode to the other through the molecular bridge. The molecule's orbitals provide a pathway for this tunneling process. The efficiency of tunneling is exponentially dependent on the length of the molecule and the energy difference between the electrode's Fermi level and the molecule's frontier orbitals (HOMO and LUMO). For molecules with a large HOMO-LUMO gap, the transport is non-resonant, and the conductance is typically low.
Incoherent Hopping: In longer molecules or at higher temperatures, charge transport can occur via a sequential hopping mechanism. An electron from one electrode first localizes on a specific site within the molecule (forming a transient radical anion in the case of an acceptor molecule) and then hops to an adjacent site, eventually reaching the other electrode. This process is often thermally activated.
A molecular wire is a linear, conjugated molecule designed to conduct electrical current over nanometer-scale distances. In the context of a donor-bridge-acceptor (D-B-A) system, the bridge component acts as the molecular wire. The efficiency of charge transfer from the donor to the acceptor through the bridge is a key characteristic.
While this compound itself is an acceptor, it can be incorporated into the design of molecular wires. For instance, a polymeric chain with repeating units containing the dicyanovinylidene acceptor group could function as an n-type molecular wire. The strong intermolecular electronic coupling in such a system would be crucial for efficient charge transport along the wire.
In D-B-A systems, the rate of photoinduced charge separation and subsequent charge recombination are critical parameters. The design of the bridge influences these rates by modulating the electronic coupling between the donor and the acceptor. A highly conjugated bridge can facilitate rapid charge separation, while a more insulating bridge can slow down both charge separation and recombination.
The unique electronic properties of molecules can be harnessed to create molecular-scale switches and rectifiers.
Molecular Switches: A molecular switch is a molecule that can be reversibly shifted between two or more stable states with different properties, such as electrical conductance, upon application of an external stimulus (e.g., light, electric field, or chemical species). A molecule incorporating a this compound unit could be designed to act as a switch if its conformation or charge state can be altered. For example, if the conjugation pathway through the molecule could be disrupted by a conformational change, the conductance of the molecular junction would be significantly altered, leading to a "switching" effect.
Molecular Rectifiers: A molecular rectifier, or a molecular diode, is a device that allows current to flow preferentially in one direction. The first conceptual design for a molecular rectifier was proposed by Aviram and Ratner in 1974 and was based on a D-σ-A molecule, where a saturated sigma-bonded bridge (σ) separated the donor and acceptor. The asymmetry in the electronic structure of the molecule, with a readily oxidizable donor end and a readily reducible acceptor end, leads to an asymmetric current-voltage (I-V) characteristic.
A molecule containing the strong electron acceptor this compound at one end and a suitable electron donor at the other, separated by an appropriate bridge, would be a prime candidate for a molecular rectifier. The low-lying LUMO of the this compound unit would facilitate electron injection from the cathode under forward bias, while the high-lying HOMO of the donor would facilitate hole injection from the anode. Under reverse bias, these processes would be energetically less favorable, leading to a lower current. The design of such rectifiers requires careful consideration of the energy level alignment between the molecule's orbitals and the work functions of the electrodes.
Table 2: Design Parameters for this compound-based Molecular Rectifiers
| Component | Design Consideration | Desired Property |
|---|---|---|
| Acceptor | Strong electron-withdrawing group | Low LUMO energy (e.g., this compound) |
| Donor | Readily oxidizable moiety | High HOMO energy (e.g., Tetrathiafulvalene) |
| Bridge | Saturated or conjugated linker | Control of electronic coupling and prevention of charge recombination |
| Electrodes | Asymmetric work functions | Mismatch with molecular orbitals to create an energy barrier |
Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a fundamental process in photochemistry and materials science, where upon photoexcitation, an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule. This phenomenon is particularly prominent in molecules possessing a D-π-A (donor-pi bridge-acceptor) structure. In the case of this compound, the diphenylmethylene group acts as an electron donor, while the electron-withdrawing malononitrile group serves as the acceptor. The vinylidene bridge facilitates the electronic communication between the donor and acceptor components.
Upon absorption of light, the molecule is promoted to an excited state. In polar solvents, this excited state can relax into a charge-separated state, characterized by a large dipole moment. This ICT state is often stabilized by the surrounding solvent molecules, leading to a significant red-shift in the fluorescence emission spectrum compared to the emission in nonpolar solvents. The efficiency and characteristics of the ICT process are highly dependent on the electronic nature of the donor and acceptor groups, the nature of the π-conjugated bridge, and the polarity of the solvent.
Theoretical studies on similar donor-acceptor systems have shown that the extent of charge transfer can be quantified by calculating the electron density distribution in the ground and excited states. For instance, in related systems, the highest occupied molecular orbital (HOMO) is typically localized on the donor fragment, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the acceptor moiety. The energy gap between the HOMO and LUMO is a critical parameter that influences the ICT process.
The study of ICT phenomena in molecules like this compound is crucial for the development of materials with tunable electronic and optical properties, which are essential for applications in sensors, molecular switches, and organic light-emitting diodes (OLEDs).
The pronounced solvatochromic behavior arising from the Intramolecular Charge Transfer (ICT) phenomenon makes this compound and its derivatives promising candidates for the design of fluorescent probes. Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity, wavelength, or lifetime) in response to a specific analyte or a change in their local environment.
The design of fluorescent probes based on this compound would leverage the sensitivity of its ICT state to the surrounding medium. For example, the introduction of specific recognition sites onto the molecular framework can enable the detection of ions or small molecules. Binding of an analyte to the recognition site can modulate the electron-donating or electron-withdrawing strength of the respective moieties, thereby altering the ICT process and leading to a measurable change in the fluorescence signal.
For instance, a probe for metal cations could be designed by incorporating a chelating group on the diphenylmethylene donor. Upon binding a metal ion, the electron-donating ability of the diphenylmethylene group would be altered, leading to a shift in the fluorescence emission. Similarly, a probe for anions could be designed by functionalizing the malononitrile acceptor to interact with specific anions, thereby influencing its electron-accepting character.
The tunability of the ICT process is a key advantage in the design of such probes. By synthetically modifying the donor, acceptor, or the π-bridge, the photophysical properties of the probe can be fine-tuned to achieve desired characteristics such as:
Emission Wavelength: Shifting the emission to longer wavelengths (red or near-infrared) is often desirable for biological applications to minimize background fluorescence and enhance tissue penetration.
Sensitivity and Selectivity: The choice of the recognition moiety determines the selectivity of the probe for a particular analyte.
Quantum Yield: Optimizing the molecular structure can enhance the fluorescence quantum yield, leading to brighter probes.
The development of such probes requires a synergistic approach combining synthetic organic chemistry, photophysical characterization, and computational modeling to understand and predict the structure-property relationships.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest due to their potential applications in a wide range of photonic technologies, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer (ICT) characteristics, such as this compound, are promising candidates for NLO materials. The NLO response of a material is described by its hyperpolarizabilities (at the molecular level) and susceptibilities (at the macroscopic level).
The molecular structure of this compound, featuring a strong electron-donating diphenylmethylene group and a potent electron-accepting malononitrile group connected by a π-bridge, gives rise to a significant second-order hyperpolarizability (β) and third-order hyperpolarizability (γ). These properties are the microscopic origins of the macroscopic second-order (χ(2)) and third-order (χ(3)) nonlinear optical susceptibilities, respectively.
Second-Harmonic Generation (SHG), also known as frequency doubling, is a second-order nonlinear optical process in which two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons nih.gov. This phenomenon is governed by the second-order nonlinear optical susceptibility, χ(2).
For a material to exhibit a non-zero χ(2), it must be non-centrosymmetric. This means that the material must lack a center of inversion symmetry at the macroscopic level. While an individual molecule of this compound is asymmetric, achieving a non-centrosymmetric arrangement in the bulk crystalline form is a significant challenge in materials engineering. Crystal engineering strategies, such as the introduction of chiral centers or the use of co-crystallization with other molecules, can be employed to induce non-centrosymmetric packing.
The efficiency of SHG is dependent on several factors, including the magnitude of the relevant components of the χ(2) tensor, the intensity of the incident laser light, and the phase-matching conditions within the crystal. Theoretical calculations can predict the second-order hyperpolarizability (β) of the this compound molecule, which provides an indication of its potential for SHG.
Research on analogous organic crystals has demonstrated significant SHG efficiencies. For example, derivatives of dicyanovinyl have been shown to exhibit effective SHG coefficients several times larger than that of standard inorganic materials like potassium niobate. This highlights the potential of this compound as a material for frequency doubling applications, provided a suitable non-centrosymmetric crystalline form can be achieved.
Third-order nonlinear optical (NLO) phenomena are governed by the third-order nonlinear susceptibility, χ(3), and are present in all materials, regardless of their symmetry. These phenomena include third-harmonic generation (THG), four-wave mixing, and the optical Kerr effect, which manifests as an intensity-dependent refractive index and absorption.
In the context of this compound, the strong intramolecular charge transfer and the delocalized π-electron system are expected to give rise to a significant third-order NLO response. The third-order hyperpolarizability (γ) of the molecule is a key parameter that determines the magnitude of the macroscopic χ(3).
One of the most studied third-order NLO effects is the intensity-dependent refractive index, described by the nonlinear refractive index, n₂. Materials with a large n₂ are sought after for all-optical switching and optical limiting applications. The sign of n₂ determines the nature of the effect: a positive n₂ leads to self-focusing, while a negative n₂ results in self-defocusing.
Another important third-order phenomenon is two-photon absorption (TPA), which is characterized by the nonlinear absorption coefficient, β. TPA is the simultaneous absorption of two photons, and it has applications in 3D microfabrication, photodynamic therapy, and fluorescence microscopy.
The third-order NLO properties of materials are often characterized using the Z-scan technique, which allows for the simultaneous determination of both the nonlinear refractive index and the nonlinear absorption coefficient.
The theoretical prediction of nonlinear optical (NLO) properties is a powerful tool for the rational design of new materials with enhanced NLO responses. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and hyperpolarizabilities of molecules like this compound.
The second-order hyperpolarizability (β) and third-order hyperpolarizability (γ) can be calculated using various computational methods. These calculations typically involve determining the response of the molecular dipole moment to an applied external electric field. The results of these calculations can be used to screen potential candidate molecules and to understand the structure-property relationships that govern the NLO response.
For this compound, theoretical studies would focus on how the electronic properties of the diphenylmethylene donor and the malononitrile acceptor, as well as the nature of the π-conjugation, influence the hyperpolarizabilities. For instance, increasing the electron-donating strength of the donor and the electron-accepting strength of the acceptor is generally expected to lead to an increase in β.
The table below presents theoretical data for a closely related compound, 2-(4-chlorobenzylidene) malononitrile, which can provide an indication of the expected NLO properties of this compound.
| Property | Calculated Value | Method |
|---|---|---|
| Non-linear refractive index (n₂) | -1.05 x 10⁻¹³ (cm²/W) | Z-scan |
| Non-linear absorption coefficient (β) | 1.15 x 10⁻⁸ (cm/W) | |
| Third-order susceptibility (χ⁽³⁾) | -4.89 x 10⁻¹² + i1.19 x 10⁻¹³ (esu) |
Note: The data presented is for the analogous compound 2-(4-chlorobenzylidene) malononitrile and is intended to be illustrative of the properties of this compound.
These theoretical considerations are essential for guiding the synthesis of new materials with optimized NLO properties for specific applications.
The Z-scan technique is a widely used and relatively simple experimental method for determining the third-order nonlinear optical (NLO) properties of materials. It allows for the simultaneous measurement of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
In a typical Z-scan experiment, a single Gaussian laser beam is focused onto a sample, which is then translated along the beam propagation axis (the z-axis). The transmittance of the beam through the sample is measured in the far field as a function of the sample's position relative to the focal point.
Two configurations are used:
Closed-aperture Z-scan: An aperture is placed in the far-field to detect changes in the beam's divergence. If the material has a positive nonlinear refractive index (self-focusing), the beam will be more focused after passing through the sample when it is before the focal point, leading to a higher transmittance through the aperture. The opposite occurs when the sample is after the focal point. This results in a characteristic pre-focal peak and post-focal valley in the transmittance curve. A negative nonlinear refractive index (self-defocusing) produces a curve with a pre-focal valley and a post-focal peak. The magnitude of n₂ can be determined from the difference between the peak and valley transmittance.
Open-aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured. This configuration is sensitive to nonlinear absorption processes. If the material exhibits two-photon absorption (TPA) or reverse saturable absorption (RSA), the transmittance will decrease as the sample approaches the focal point, where the intensity is highest, resulting in a valley in the transmittance curve. If the material exhibits saturable absorption (SA), the transmittance will increase, leading to a peak. The nonlinear absorption coefficient (β) can be calculated from the depth or height of this valley or peak.
By analyzing the data from both closed-aperture and open-aperture Z-scans, the real and imaginary parts of the third-order nonlinear susceptibility (χ(3)) can be determined. The Z-scan technique is a powerful tool for characterizing the NLO properties of new materials like this compound and for screening their potential for various photonic applications.
Electronic and Thermally Induced Optical Nonlinearity
This compound and its derivatives have garnered significant attention for their third-order nonlinear optical (NLO) properties. These organic materials are characterized by a large third-order nonlinear optical susceptibility, χ(3), which is crucial for applications in all-optical switching and signal processing. The electronic contribution to this nonlinearity arises from the delocalization of π-electrons across the molecular framework, which can be enhanced by strategic molecular design, such as the incorporation of donor-acceptor moieties.
The third-order NLO response in these materials is not solely governed by electronic effects; thermally induced optical nonlinearity also plays a significant role. When subjected to intense laser irradiation, the material absorbs energy, leading to localized heating. This temperature change can modulate the refractive index of the material, giving rise to a nonlinear optical response. This thermally induced nonlinearity is a complex phenomenon influenced by factors such as the laser parameters (pulse duration, repetition rate) and the thermal properties of the material itself. Understanding and controlling these electronic and thermal contributions are paramount for the development of practical NLO devices based on this compound derivatives.
Applications in Photosensitizers for Photodynamic Research
The unique photophysical properties of this compound have paved the way for its exploration in photodynamic therapy (PDT), a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can destroy cancer cells and other pathological tissues.
Design Principles for Aggregation-Induced Emission Photosensitizers
A key challenge in the development of effective photosensitizers is the aggregation-caused quenching (ACQ) effect, where the aggregation of photosensitizer molecules in aqueous environments leads to a decrease in their fluorescence and ROS generation efficiency. To overcome this limitation, the concept of aggregation-induced emission (AIE) has emerged as a powerful strategy. AIE-active photosensitizers, in contrast to traditional ones, exhibit enhanced fluorescence and photosensitizing ability in the aggregated state.
The design of AIE photosensitizers based on the this compound core often involves the creation of molecules with a twisted intramolecular charge transfer (TICT) character. In dilute solutions, these molecules can undergo intramolecular rotations, leading to non-radiative decay and weak emission. However, in the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative decay pathways and opens up the radiative channels, resulting in strong fluorescence and efficient ROS production. The general design principles for such AIE photosensitizers are summarized in the table below.
| Design Principle | Rationale |
| Twisted Molecular Structure | Induces a twisted intramolecular charge transfer (TICT) state, which is non-emissive in solution due to free intramolecular rotation. |
| Rotor and Stator Components | The molecule consists of parts that can rotate (rotor) and parts that are relatively fixed (stator). |
| Restricted Intramolecular Motion (RIM) in Aggregates | In the aggregated state, the free rotation of the molecular rotors is hindered, blocking non-radiative decay pathways. |
| Enhanced Intersystem Crossing (ISC) | The restriction of intramolecular motion can also promote the intersystem crossing from the singlet excited state to the triplet excited state, which is crucial for singlet oxygen generation. |
By strategically modifying the molecular structure of this compound, researchers can fine-tune the AIE characteristics and optimize the photosensitizing performance for specific photodynamic therapy applications.
Mechanistic Insights into Singlet Oxygen Generation and Phototoxicity
The therapeutic effect of photodynamic therapy primarily relies on the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen that can induce oxidative damage to cellular components, leading to cell death. The process of singlet oxygen generation by a photosensitizer like a this compound derivative follows a well-established photochemical mechanism.
Upon absorption of light of a specific wavelength, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). Through a process called intersystem crossing (ISC), the molecule can then transition to a longer-lived triplet excited state (T₁). It is from this triplet state that the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate the highly cytotoxic singlet oxygen (¹O₂). This process is known as a Type II photochemical reaction.
The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. The phototoxicity of a this compound-based photosensitizer is directly related to its ability to generate singlet oxygen upon light activation. The generated singlet oxygen can then react with various biological macromolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately, apoptosis or necrosis of the target cells. The key steps in this process are outlined below.
| Step | Process | Outcome |
| 1. Light Absorption | The photosensitizer absorbs a photon of light. | Excitation to the singlet excited state (S₁). |
| 2. Intersystem Crossing (ISC) | The molecule transitions from the singlet excited state to the triplet excited state (T₁). | Formation of the long-lived triplet state. |
| 3. Energy Transfer | The triplet state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂). | Generation of singlet oxygen (¹O₂). |
| 4. Oxidative Damage | Singlet oxygen reacts with cellular components. | Cell membrane damage, protein inactivation, DNA damage. |
| 5. Cell Death | The cellular damage triggers programmed cell death (apoptosis) or necrosis. | Destruction of target cells. |
Understanding these mechanistic details is crucial for the rational design of more effective this compound-based photosensitizers with enhanced singlet oxygen generation capabilities and improved therapeutic outcomes in photodynamic research.
Derivatives and Structural Modifications of Diphenylmethylenemalononitrile
Synthetic Strategies for Derivatives
The modification of the diphenylmethylenemalononitrile scaffold is primarily achieved through well-established synthetic methodologies, allowing for the introduction of a wide array of functional groups and structural motifs.
Introduction of Aromatic and Alkyl Substituents
The most prevalent method for synthesizing derivatives of this compound bearing various aromatic and alkyl substituents is the Knoevenagel condensation. nih.govnih.govresearchgate.netnih.govbhu.ac.inresearchgate.net This reaction typically involves the condensation of an appropriately substituted benzaldehyde (B42025) or other aryl/alkyl aldehyde with malononitrile (B47326) in the presence of a basic catalyst. nih.govbhu.ac.inresearchgate.netresearchgate.net
The versatility of the Knoevenagel condensation allows for the incorporation of a diverse range of substituents onto the phenyl rings. These substituents can be either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which in turn significantly influence the electronic properties of the resulting molecule.
Commonly introduced aromatic and alkyl substituents include:
Alkoxy groups: such as hexyloxy and decyloxy groups. mdpi.com
Nitro groups. researchgate.net
Halogens: including chloro and iodo groups. nih.gov
The reaction conditions for the Knoevenagel condensation can be varied, with methods ranging from conventional heating under reflux to more environmentally friendly approaches such as microwave irradiation and sonication. nih.govnih.gov Catalysts employed in these syntheses are also diverse, including basic catalysts like piperidine (B6355638) and ammonium (B1175870) acetate (B1210297), as well as heterogeneous catalysts. nih.govnih.govresearchgate.net
A general synthetic scheme for the Knoevenagel condensation to produce substituted this compound derivatives is depicted below:
Where 'R' represents a substituted aromatic or alkyl group.
Conjugation with Heterocyclic Systems (e.g., Pyrrolopyrrolidone)
The conjugation of the this compound moiety with heterocyclic systems is a key strategy for developing advanced materials with tailored optoelectronic properties. While specific examples detailing the direct conjugation of this compound with pyrrolopyrrolidone are not extensively documented in the reviewed literature, the synthesis of dicyanovinyl-substituted heterocycles provides a general framework for such modifications.
The synthetic approach typically involves the Knoevenagel condensation of a heterocyclic aldehyde with malononitrile. mdpi.com For instance, derivatives based on benzofuran (B130515) and benzoindole have been synthesized using this method. mdpi.com This suggests that a similar strategy could be employed for pyrrolopyrrolidone, provided a suitable aldehyde-functionalized pyrrolopyrrolidone precursor is available.
Donor-acceptor-donor (D-A-D) type molecules based on diketopyrrolopyrrole (DPP), a structurally related chromophore, have been synthesized by introducing bi-thiophene units at the ends of the DPP core. doi.org This highlights the feasibility of creating complex conjugated systems involving such heterocyclic cores. The synthesis of dicyanovinyl-substituted thienylpyrroles further demonstrates the applicability of this approach to various heterocyclic systems. acs.org
Structure-Property Relationship (SPR) Studies
The systematic modification of the this compound structure allows for in-depth studies of the relationship between molecular architecture and the resulting photophysical and electronic properties.
Influence of Substituents on Electronic Delocalization
The introduction of substituents onto the phenyl rings of this compound has a profound impact on the electronic delocalization within the molecule. The dicyanovinyl group acts as a strong electron acceptor, and when combined with electron-donating groups on the phenyl rings, it creates a "push-pull" or donor-π-acceptor (D-π-A) system.
In these D-π-A systems, the electron-donating groups push electron density through the π-conjugated bridge (the diphenylmethylene unit) to the electron-accepting dicyanovinyl group. This intramolecular charge transfer (ICT) is a key factor governing the molecule's electronic and optical properties. The extent of this electronic delocalization and charge transfer is directly influenced by the nature and position of the substituents. Stronger electron-donating groups lead to a more pronounced charge transfer character in the ground and excited states.
Correlation with Absorption and Emission Spectra
The electronic modifications induced by substituents are directly reflected in the absorption and emission spectra of this compound derivatives. The position of the maximum absorption wavelength (λmax) is a key indicator of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Generally, the introduction of electron-donating groups leads to a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups cause a hypsochromic (blue) shift. This is because electron-donating groups raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO, effectively reducing the HOMO-LUMO energy gap and thus the energy required for electronic excitation.
The following table summarizes the absorption and emission data for a selection of heterocyclic dicyanovinyl derivatives, illustrating the effect of the heterocyclic donor group on the photophysical properties.
| Compound | Heterocyclic System | Absorption λmax (nm) | Emission λmax (nm) |
| 3a | 1H-Benzo[g]indole | 374 | 496 |
| 3b | Benzofuran | 361 | 425 |
Data obtained in acetonitrile (B52724) solution. mdpi.com
Effect of Structural Modifications on Charge Transfer and Photophysical Behavior
The solvatochromic behavior of these compounds, where the absorption and emission spectra shift in response to the polarity of the solvent, provides further insight into the charge transfer nature of the excited state. A larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents is indicative of a greater change in dipole moment upon excitation, which is a characteristic of a significant charge transfer process.
For example, in a study of dicyanovinyl heterotetracenes, the solvatochromic behavior was investigated to understand the charge transfer characteristics. nih.gov Similarly, the photophysical properties of D-π-A thiophene-based derivatives show a significant enhancement of intramolecular charge transfer strength with the modification of the electron-donating group. bhu.ac.in These studies underscore the principle that by carefully selecting the donor and acceptor moieties, the charge transfer and, consequently, the photophysical properties of this compound-based systems can be precisely controlled.
Tuning Aggregation-Induced Emission Properties
The phenomenon of aggregation-induced emission (AIE) is a cornerstone of advanced materials science, where luminogens that are weakly emissive in dilute solutions become highly fluorescent in an aggregated state. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the solid state, which blocks non-radiative decay pathways and enhances radiative emission. The this compound scaffold is a key component in many AIE luminogens (AIEgens). The photophysical properties of these molecules, such as emission wavelength and fluorescence quantum yield, can be precisely tuned through strategic structural modifications.
One effective strategy for tuning AIE properties is by altering the electronic nature of the molecule through the introduction of different functional groups. For instance, modifying the donor-acceptor (D-A) character of the AIEgen can significantly impact its emission profile. Research on related structures demonstrates that systematic variation of substituents allows for the tuning of emission colors across the visible spectrum. nih.gov
A study on phenylmethylene pyridineacetonitrile derivatives, which share a similar structural motif, revealed that the substitution position of a pyridine (B92270) ring significantly influences the molecule's configuration and conjugation, leading to distinct photophysical properties. researchgate.net Three isomers were synthesized, differing only in the attachment point of the pyridine ring (ortho, meta, or para position). The ortho-substituted isomer, o-DBCNPy, exhibited the highest fluorescence quantum yield (Φ) of 0.81 and the longest fluorescence lifetime of 7.96 ns in a neat film state. researchgate.net This superior performance was attributed to its specific molecular configuration that optimized the emissive properties in the aggregated state. researchgate.net The electroluminescence performance of organic light-emitting diodes (OLEDs) fabricated using these isomers directly correlated with their AIE properties, with the o-DBCNPy-based device showing the highest external quantum efficiency (EQE) of 4.31%. researchgate.net
These findings highlight that subtle changes in molecular structure, such as positional isomerization, can be a powerful tool to modulate and enhance the AIE characteristics of this compound derivatives, making them suitable for various optoelectronic applications. researchgate.net
| Compound | Substitution Position | Fluorescence Quantum Yield (Φ) (Neat Film) | External Quantum Efficiency (EQE) (%) |
| o-DBCNPy | ortho | 0.81 | 4.31 |
| m-DBCNPy | meta | Not specified | Lower than o-DBCNPy |
| p-DBCNPy | para | Not specified | Lower than o-DBCNPy |
This table summarizes the performance of positional isomers of a phenylmethylene pyridineacetonitrile derivative, demonstrating the effect of substitution on AIE properties and device performance. researchgate.net
Further research into other AIE-active systems, such as NPI-BODIPY dyads, reinforces the principle that molecular flexibility and intermolecular interactions (like π-π stacking) are critical in controlling emission in the aggregated state. nih.gov While flexible systems can exhibit aggregation-induced emission switching (AIES), more rigid structures may lead to aggregation-caused quenching. nih.gov This underscores the delicate balance of structural factors required to optimize AIE properties.
Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a transformative strategy in chemical synthesis, allowing for the direct modification of complex molecules at a late point in their synthetic sequence. nih.gov This approach avoids the need for lengthy de novo synthesis for each new derivative, enabling rapid access to diverse molecular libraries for structure-activity relationship studies and the optimization of material properties. nih.govnih.gov For complex scaffolds like this compound, LSF provides an efficient means to introduce a wide array of functional groups, thereby tuning its chemical and photophysical characteristics.
The most prominent LSF methodologies involve the activation of carbon-hydrogen (C–H) bonds, which are ubiquitous in organic molecules. nih.gov C–H functionalization strategies set the stage for new retrosynthetic disconnections and improve resource economy. nih.gov These reactions can be applied to diversify pharmaceuticals and other complex organic molecules, such as AIEgens based on this compound. nih.gov
Various catalytic systems have been developed to achieve high regioselectivity and functional group tolerance in LSF reactions. nih.govnih.gov Palladium (Pd)-catalyzed C–H activation, for example, is a powerful tool for introducing diverse functionalities. nih.gov This methodology has been successfully used to install cyano (–CN), fluoro (–F), chloro (–Cl), aryl, alkyl, and hydroxyl (–OH) groups onto complex drug-like molecules. nih.gov Similarly, copper (Cu)-catalyzed LSF has been employed to modify 5-nitrofuran drugs through reactions like hydroxylation, methylation, azidation, and cyanation. nih.gov
The application of these LSF principles to the this compound core would involve the selective activation of specific C–H bonds on its phenyl rings. This would allow for the introduction of various substituents to systematically modulate its electronic and steric properties, and consequently, its AIE behavior.
| LSF Method | Catalyst | Functional Groups Introduced | Potential Impact on this compound |
| C–H Activation nih.gov | Palladium (Pd) | –CN, –F, –Cl, Aryl, Alkyl, –OH | Fine-tuning of electronic properties and emission wavelength. |
| C–H Functionalization nih.gov | Copper (Cu) | –OH, –OCH₃, –N₃, –CN | Modification of donor-acceptor strength, enhancement of quantum yield. |
| Photochemical Activation chemrxiv.org | Visible Light | De-chlorination, De-fluorination | Access to novel derivatives from halogenated precursors. |
This table outlines common late-stage functionalization methods and their potential application for modifying the this compound structure.
The versatility of LSF techniques continues to expand, driven by advancements in catalysis, including photoredox and metallaphotoredox catalysis. nih.gov These methods offer increased efficiency and selectivity, further broadening the scope of accessible derivatives from a common this compound precursor. nih.gov
Future Research Directions and Emerging Opportunities
Novel Synthetic Methodologies for Enhanced Control
While the Knoevenagel condensation is a well-established method for synthesizing diphenylmethylenemalononitrile and its analogs, future research will likely focus on developing novel synthetic methodologies that offer greater control over the molecular architecture. The synthesis of complex derivatives, such as donor-π-acceptor-π-donor (D-π-A-π-D) molecules, often requires multi-step procedures. For instance, novel fluorene-9-ylidene malononitrile (B47326) derivatives have been successfully prepared using a combination of the Knoevenagel condensation and Suzuki-Miyaura cross-coupling reactions. spiedigitallibrary.org This approach allows for the strategic installation of different functional groups, enabling the fine-tuning of the molecule's electronic and photophysical properties. spiedigitallibrary.org
Future efforts will likely target the development of more efficient, one-pot, or domino reaction sequences to construct complex this compound-based systems. The goal is to achieve higher yields, reduce waste, and provide access to a wider diversity of structures with precise control over their three-dimensional arrangement and electronic properties.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For this compound, which can participate in a variety of reactions, further mechanistic studies are warranted. Beyond the foundational Knoevenagel condensation, this compound and its derivatives can undergo cycloaddition reactions, Michael additions, and polymerization. nih.govresearchgate.netnumberanalytics.com
For example, [3+2] cycloaddition reactions involving 1,3-dipoles like nitrilimines and nitrile oxides with electron-deficient alkenes such as this compound derivatives can lead to the formation of five-membered heterocyclic compounds. nih.govwikipedia.orgrsc.org Understanding the chemo-, regio-, and stereoselectivity of these reactions is paramount for their synthetic application. nih.govnumberanalytics.com Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, and computational analysis to elucidate the transition states and reaction pathways of these complex transformations. researchgate.net This deeper insight will enable chemists to steer reactions toward desired products with high selectivity.
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound derivatives, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been used to calculate frontier molecular orbital energies (HOMO and LUMO), predict absorption spectra, and understand intramolecular charge transfer (ICT) phenomena. spiedigitallibrary.orgresearchgate.net
The future of this field lies in the development and application of more advanced computational models to create a robust "in silico" framework for the predictive design of new materials. By accurately modeling how structural modifications influence electronic, optical, and photophysical properties, researchers can screen large virtual libraries of this compound derivatives for specific applications before committing to their synthesis. This approach can significantly accelerate the discovery of next-generation materials with tailored functionalities, from fluorescent probes to organic semiconductors. researchgate.net
Exploration of New Electronic and Photonic Applications
The inherent electronic properties of the this compound core, particularly its strong electron-accepting nature, make it an attractive component for a wide range of electronic and photonic materials. acs.org Current research has already demonstrated its use in:
Fluorescent Probes: Its incorporation into donor-acceptor architectures allows for the design of ratiometric fluorescent probes for detecting specific analytes like hypochlorous acid. acs.orgacs.org
Aggregation-Induced Emission (AIE) Materials: When incorporated into molecules containing AIE-active units like tetraphenylethylene, this compound can modulate the photophysical properties, leading to materials with tunable solid-state emission. acs.org
Photosensitizers: Derivatives of this compound have been developed as photosensitizers for photodynamic therapy (PDT), where they can generate reactive oxygen species upon light irradiation to induce cancer cell death. rsc.orgnih.govnih.gov
Organic Electronics: The electron-accepting character of this moiety is beneficial for creating n-type or bipolar materials for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgresearchgate.netnih.gov
Future explorations will likely expand into areas such as nonlinear optics, organic photovoltaics, and bio-hybrid electronic devices. nih.gov The development of new this compound-based polymers and macrocycles could also lead to materials with unique host-guest properties and applications in sensing and molecular recognition. researchgate.netrsc.org
Rational Design of Next-Generation Derivatives with Tailored Properties
The ultimate goal of the research directions outlined above is to enable the rational design of next-generation this compound derivatives with precisely tailored properties. By combining advanced synthetic control, a deep mechanistic understanding, and predictive computational models, scientists can move beyond trial-and-error approaches.
This rational design paradigm will allow for the systematic tuning of key parameters:
Absorption and Emission Wavelengths: By modifying the electronic donor and π-conjugated bridge connected to the this compound acceptor, the emission color can be tuned across the visible spectrum. acs.org
Quantum Yield: Structural modifications can be made to enhance fluorescence quantum yields for brighter probes and more efficient OLEDs.
Electron Affinity: The electron-accepting strength can be modulated to optimize performance in organic electronic devices or to fine-tune the selectivity of fluorescent probes. acs.orgacs.org
Photosensitizing Efficiency: The design of molecules with enhanced intersystem crossing rates can lead to more effective photosensitizers for PDT. nih.gov
This integrated approach will accelerate the development of novel functional materials based on the versatile this compound scaffold, paving the way for significant advancements in medicine, materials science, and technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diphenylmethylenemalononitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves condensation reactions between diphenylketene and malononitrile derivatives. Key parameters include temperature control (60–80°C), solvent polarity (e.g., acetonitrile or DMF), and catalytic bases like triethylamine. Yield optimization requires monitoring via HPLC or GC-MS to track intermediate formation. Purity is assessed through recrystallization (using ethanol/water mixtures) and validated via melting point analysis and NMR spectroscopy .
Q. How can researchers characterize this compound’s electronic properties for applications in organic semiconductors?
- Methodological Answer: Cyclic voltammetry (CV) in anhydrous DCM under inert atmosphere quantifies redox potentials, while UV-Vis spectroscopy (in THF or chloroform) identifies - transitions. Computational methods (DFT/B3LYP/6-31G*) model HOMO-LUMO gaps. Compare experimental and theoretical data to resolve discrepancies, ensuring alignment with literature benchmarks .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: Use / NMR to verify aromatic proton environments and nitrile group presence. IR spectroscopy identifies C≡N stretches (~2200 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Cross-validate results with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported reactivity of this compound under photolytic vs. thermal conditions?
- Methodological Answer: Conduct controlled comparative studies:
- Thermal : React in refluxing toluene (110°C) with radical initiators (e.g., AIBN).
- Photolytic : Use UV light (365 nm) in a quartz reactor with benzophenone as a sensitizer.
Monitor pathways via time-resolved FTIR or ESR spectroscopy. Apply systematic review principles (PRISMA guidelines) to reconcile divergent mechanistic proposals .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible electrochemical studies?
- Methodological Answer: Implement strict QC protocols:
- In-process checks : Track reaction progress with TLC (silica gel, ethyl acetate/hexane).
- Post-synthesis : Standardize purification (e.g., column chromatography with gradient elution).
- Statistical analysis : Use ANOVA to identify critical variables (e.g., stirring rate, solvent grade). Document uncertainties using error propagation models .
Q. How can researchers adapt this compound for use in air-sensitive applications given its susceptibility to hydrolysis?
- Methodological Answer: Employ Schlenk-line techniques for synthesis and handling. Stabilize the compound via encapsulation in hydrophobic matrices (e.g., polystyrene nanoparticles). Validate stability through accelerated aging tests (40°C/75% RH) with periodic FTIR analysis. Compare degradation kinetics using Arrhenius plots .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response data in toxicological studies of this compound?
- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC calculations. Use bootstrap resampling to estimate confidence intervals. Address outliers via Grubbs’ test. Report raw data in appendices and processed trends in main text, adhering to Cochrane Handbook standards for transparency .
Q. How should conflicting crystallographic data on this compound’s polymorphs be addressed in publications?
- Methodological Answer: Reanalyze disputed datasets using Rietveld refinement (e.g., TOPAS-Academic) to assess lattice parameters. Highlight experimental variables (e.g., cooling rates, solvent annealing) influencing polymorphism. Use PRISMA flow diagrams to document inclusion/exclusion of prior studies .
Ethical & Methodological Compliance
Q. What protocols ensure ethical handling of this compound in biomedical research involving human cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
